molecular formula C8H20N4 B115829 2-(7-Aminoheptyl)guanidine CAS No. 150333-69-0

2-(7-Aminoheptyl)guanidine

Cat. No. B115829
CAS RN: 150333-69-0
M. Wt: 172.27 g/mol
InChI Key: YAOAMZOGXBMLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Aminoheptyl)guanidine is a member of the class of guanidines in which the imino hydrogen of guanidine itself has been replaced by a 7-aminoheptyl group . It is an inhibitor of deoxyhypusine synthase activity .


Molecular Structure Analysis

The molecular formula of this compound is C8H20N4 . Its average mass is 172.271 Da and its monoisotopic mass is 172.168793 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 322.7±44.0 °C at 760 mmHg, and a flash point of 148.9±28.4 °C . It has 4 H bond acceptors, 6 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Biological Activities and Therapeutic Uses

Compounds incorporating the guanidine moiety, including 2-(7-Aminoheptyl)guanidine, have been identified for their significance in various biological activities and therapeutic uses. Guanidine derivatives have shown potential as lead structures in the development of drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic agents, chemotherapeutic agents, and even in cosmetics (Sa̧czewski & Balewski, 2013). Additionally, they play a crucial role in peptidomimetics and small peptides incorporating arginine (Sa̧czewski & Balewski, 2009).

Synthesis and Chemical Applications

The versatility of the guanidine functional group is evident in its application across different fields of chemistry. This includes nucleophilic organocatalysis, anion recognition, and coordination chemistry. Guanidines are crucial in the synthesis of various compounds, including cyclic guanidines like 2-aminoimidazolines, which are present in many natural products and compounds of medicinal interest (Shaw, Grayson, & Rozas, 2015).

Catalysis and Metal-Mediated Synthesis

Guanidines, including this compound, are important in catalytic processes, particularly in metal-mediated syntheses. They serve as organosuperbases in base-catalyzing organic reactions and as versatile 'ligand-sets' in coordination chemistry (Alonso-Moreno et al., 2014).

Role in Biochemical Processes and Molecular Biology

Guanidine compounds play a significant role in biochemical processes, as seen in their involvement in the metabolism of bacteria and the regulation of certain enzymes and receptors (Nelson et al., 2017). They are also utilized in molecular probes for anions, demonstrating their importance in chemical analysis and diagnostics (Sola et al., 2011).

Future Directions

Guanidine-containing compounds have been proved to possess many bioactivities, especially broad-spectrum antibacterial and antifungal activities . The discovery of guanidyl side-chain targeting to lipoteichoic acid of Staphylococcus aureus indicated that these compounds have a great potency to be developed into antimicrobial and anti-inflammatory drugs .

properties

IUPAC Name

2-(7-aminoheptyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOAMZOGXBMLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Aminoheptyl)guanidine
Reactant of Route 2
Reactant of Route 2
2-(7-Aminoheptyl)guanidine
Reactant of Route 3
2-(7-Aminoheptyl)guanidine
Reactant of Route 4
Reactant of Route 4
2-(7-Aminoheptyl)guanidine
Reactant of Route 5
Reactant of Route 5
2-(7-Aminoheptyl)guanidine
Reactant of Route 6
Reactant of Route 6
2-(7-Aminoheptyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.